3-(Benzyloxy)-5-methoxybenzaldehyde
Description
Contextualization within Aromatic Aldehyde and Ether Chemistry
3-(Benzyloxy)-5-methoxybenzaldehyde belongs to the broad classes of organic compounds known as aromatic aldehydes and ethers. Aromatic aldehydes are characterized by a carbonyl group (a carbon-oxygen double bond) attached to an aromatic ring. synthonix.com This feature makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack, which is a cornerstone of many fundamental organic reactions. ontosight.ai The aldehyde group is a key functional group in organic synthesis, serving as a precursor for a wide array of other functionalities. mdpi.com
Ethers, on the other hand, contain an oxygen atom connected to two alkyl or aryl groups. chembk.com The C-O bonds in ethers are polar, and this polarity influences their solubility and reactivity. chembk.com Aromatic ethers, where at least one of the groups is an aromatic ring, are common motifs in natural products and pharmaceuticals. The combination of both an aldehyde and an ether functional group within the same molecule, as seen in this compound, creates a bifunctional reagent with significant potential in organic synthesis.
Overview of Structural Features and Synthetic Significance
The structure of this compound features a benzene (B151609) ring substituted with an aldehyde group (-CHO), a methoxy (B1213986) group (-OCH₃) at position 5, and a benzyloxy group (-OCH₂C₆H₅) at position 3. The benzyloxy group itself is an ether where a benzyl (B1604629) group is attached to the phenolic oxygen of the parent molecule, 3-hydroxy-5-methoxybenzaldehyde (B43286).
This compound is not typically found in nature but is synthesized in the laboratory. Its primary synthetic route involves the benzylation of 3-hydroxy-5-methoxybenzaldehyde. This reaction is a type of Williamson ether synthesis, where the hydroxyl group of the phenol (B47542) is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide or a similar benzyl halide. The benzyloxy group is often employed as a protecting group for phenols because it is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. nih.gov
The synthetic significance of this compound lies in its utility as a building block. The aldehyde group can undergo a multitude of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. Its isomer, 3-benzyloxy-4-methoxybenzaldehyde (B16803), is used in the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. orientjchem.org
Table 1: Physicochemical Properties of 3-Hydroxy-5-methoxybenzaldehyde
| Property | Value |
|---|---|
| IUPAC Name | 3-hydroxy-5-methoxybenzaldehyde |
| CAS Number | 57179-35-8 nih.gov |
| Molecular Formula | C₈H₈O₃ nih.gov |
| Molecular Weight | 152.15 g/mol nih.gov |
| Appearance | Pale Yellow to Light Yellow Solid chembk.com |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
Current Research Landscape and Emerging Applications
While direct research applications for this compound are not extensively documented, the research landscape for its isomers and precursors is rich and provides a strong indication of its potential. The precursor, 3-hydroxy-5-methoxybenzaldehyde, is recognized as a useful intermediate for the synthesis of various pharmaceutical compounds. chembk.com
The closely related isomer, 4-benzyloxy-3-methoxybenzaldehyde (B140485) (also known as O-benzylvanillin), is a well-known intermediate. nist.gov It has been utilized in the synthesis of bioactive molecules, including the neurotrophic agent (-)-talaumidin and derivatives of the antihypertensive drug dihydrotetrabenazine. sigmaaldrich.com Furthermore, it serves as a starting material for creating chalcone (B49325) derivatives that have shown promising antimicrobial activities. orientjchem.org For instance, a series of chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde demonstrated excellent antibacterial activity against both gram-positive and gram-negative bacteria. orientjchem.org
Given these precedents, this compound is a compound of high interest for medicinal chemists and synthetic organic chemists. Its structural motifs are present in a variety of biologically active natural products and designed pharmaceuticals. The strategic placement of the benzyloxy and methoxy groups can influence the electronic properties and steric environment of the aldehyde, offering a unique scaffold for the development of new therapeutic agents and other functional organic materials. Future research will likely focus on synthesizing novel derivatives from this aldehyde and evaluating their biological activities.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOVDDCOGBVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 3 Benzyloxy 5 Methoxybenzaldehyde
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes. By mentally deconstructing the target molecule, chemists can identify potential precursor molecules. For 3-(Benzyloxy)-5-methoxybenzaldehyde, two primary disconnection points are considered: the ether linkages. This leads to the identification of key precursors such as 3-hydroxy-5-methoxybenzaldehyde (B43286) and benzyl (B1604629) halides, or 3-benzyloxy-5-hydroxybenzaldehyde and a methylating agent. A common and logical starting material is 3-hydroxy-5-methoxybenzaldehyde, which is commercially available. nih.gov
Classical Synthetic Routes and Optimization Studies
Traditional methods for synthesizing this compound have been well-established and optimized over time. These routes often involve robust and reliable chemical transformations.
The Williamson ether synthesis is a cornerstone of organic chemistry and a primary method for preparing ethers. masterorganicchemistry.comvaia.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this typically involves the deprotonation of a hydroxyl group on a substituted benzaldehyde (B42025) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. masterorganicchemistry.comvaia.com
A common approach is the reaction of 3-hydroxy-5-methoxybenzaldehyde with benzyl chloride in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group, forming the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether linkage. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. masterorganicchemistry.comarkat-usa.org
| Reactants | Reagents | Solvent | Yield | Reference |
| 3-hydroxybenzaldehyde, 2-methoxyethoxymethyl chloride | 76% | |||
| 4-hydroxy 3-methoxy benzaldehyde, phenacyl bromide | Methanol | 66% | orientjchem.org | |
| 4-hydroxy benzaldehyde, 4'-bromo phenacyl bromide | Ethanol (B145695) | 66% | orientjchem.org | |
| 4-hydroxy 3-methoxy benzaldehyde, 4′-bromo phenacyl bromide | Ethanol:water (1:1) | 46.3% | orientjchem.org | |
| 4-hydroxy benzaldehyde, phenacyl bromide | Methanol | 60% | orientjchem.org |
Functional group interconversions (FGIs) are essential for transforming one functional group into another, enabling the synthesis of a target molecule from a more accessible precursor. vanderbilt.edufiveable.mesolubilityofthings.comimperial.ac.ukorganic-chemistry.org In the synthesis of this compound, a key FGI is the oxidation of a benzyl alcohol to an aldehyde. For instance, 3-(benzyloxy)-5-methoxybenzyl alcohol can be oxidized to the target aldehyde using a variety of oxidizing agents. fiveable.mesolubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation to the carboxylic acid. fiveable.mesolubilityofthings.com
Another relevant FGI is the reduction of a carboxylic acid or its derivative to an aldehyde. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu Thus, if 3-(benzyloxy)-5-methoxybenzoic acid were a readily available precursor, it could be selectively reduced to the desired benzaldehyde.
| Starting Material | Transformation | Reagents | Product |
| Primary Alcohol | Oxidation | Pyridinium chlorochromate (PCC), Swern oxidation | Aldehyde |
| Aldehyde | Oxidation | Potassium permanganate (B83412) (KMnO4), Jones reagent | Carboxylic Acid |
| Secondary Alcohol | Oxidation | Chromium trioxide (CrO3), PCC | Ketone |
| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary Alcohol |
| Ketone | Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary Alcohol |
Regioselectivity, the control of the position of chemical bond formation, is crucial when dealing with polysubstituted aromatic rings. nih.govnih.govacademie-sciences.fr To synthesize this compound regioselectively, one must ensure that the benzyloxy and methoxy (B1213986) groups are introduced at the correct positions. This is often dictated by the directing effects of the substituents already present on the aromatic ring. For example, starting with 3,5-dihydroxybenzaldehyde, one could selectively mono-methylate one hydroxyl group and then benzylate the other. The challenge lies in achieving this selectivity, which can sometimes be accomplished by using protecting groups or by carefully controlling reaction conditions.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic compounds. nih.govbeilstein-journals.org This technique involves the deprotonation of a position ortho to a directing group on an aromatic ring using a strong base, followed by quenching with an electrophile. While not directly applicable to the meta-substitution pattern in this compound, the principles of directed functionalization are relevant to the broader field of substituted benzaldehyde synthesis. nih.govbeilstein-journals.org
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. walisongo.ac.id This includes the use of catalytic methods and adherence to the principles of green chemistry.
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. nih.govbeilstein-journals.org Transition metal-catalyzed cross-coupling reactions, for example, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the synthesis of this compound often relies on classical methods, catalytic approaches could be envisaged. For instance, a palladium-catalyzed etherification could potentially be used to form the benzyloxy ether linkage.
Furthermore, the oxidation of the corresponding benzyl alcohol to the aldehyde can be achieved using catalytic amounts of an oxidizing agent in the presence of a co-oxidant. This reduces the amount of heavy metal waste often associated with stoichiometric oxidations. google.comgoogle.com
Solvent-Free Reaction Conditions and Continuous Flow Synthesis
The push towards greener chemical processes has highlighted the significant environmental impact of solvent use, which often constitutes the largest component of non-aqueous waste in chemical synthesis. Consequently, methodologies that reduce or eliminate solvent use are of paramount importance.
Solvent-Free Reaction Conditions
Solvent-free reactions, often conducted using techniques like microwave irradiation or mechanochemistry (grinding), offer substantial benefits. These include reduced environmental waste, lower costs associated with solvent purchase and disposal, and often, enhanced reaction rates and yields. For a compound like this compound, a plausible solvent-free synthesis could involve the microwave-assisted reaction of a salt of 3-hydroxy-5-methoxybenzaldehyde with a benzylating agent. This approach draws parallels from the synthesis of similar compounds, such as the microwave-assisted preparation of 3-allyl-4-hydroxy-5-methoxy-benzaldehyde, which proceeds efficiently at high temperatures in a short duration chemicalbook.com.
Continuous Flow Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch production. mdpi.com In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. mdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency and safety, particularly for exothermic reactions. mdpi.comnih.gov The small reactor volumes inherent to flow systems mitigate the risks associated with hazardous reagents and unstable intermediates. nih.gov
A hypothetical continuous flow process for synthesizing this compound could involve two separate streams—one containing 3-hydroxy-5-methoxybenzaldehyde and a base, and the other containing benzyl chloride—which are merged in a heated reactor coil. The precise temperature control would ensure rapid and efficient benzylation. Subsequent in-line purification modules could then isolate the final product, creating a streamlined, on-demand manufacturing process. nih.gov This approach has been successfully applied to the synthesis of various complex molecules, demonstrating its scalability and efficiency. mdpi.comrsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Type | Reactants are loaded into a vessel, reacted, and then the product is isolated. | Reactants are continuously fed into a reactor, and the product is continuously removed. mdpi.com |
| Heat Transfer | Often inefficient, leading to temperature gradients and potential safety hazards. mt.com | Highly efficient due to a high surface-area-to-volume ratio, allowing for excellent temperature control. mdpi.com |
| Scalability | Scaling up can be complex and may require significant process redesign. mt.comscientificupdate.com | Scaled by running the system for longer periods or by "numbering up" (running multiple systems in parallel). mdpi.com |
| Safety | Larger volumes of hazardous materials are handled at once. mt.com | Only small quantities of reactants are in the reaction zone at any given time, improving safety. nih.gov |
| Consistency | Can have batch-to-batch variability. | Produces a highly consistent product due to precise control over reaction parameters. nih.gov |
Atom Economy and Sustainability in Synthetic Design
A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comjocpr.comresearchgate.net A reaction with high atom economy minimizes the generation of waste byproducts, making it inherently more sustainable. rsc.orgekb.eg
For the synthesis of this compound, a common route is the Williamson ether synthesis, starting from 3-hydroxy-5-methoxybenzaldehyde and a benzylating agent like benzyl chloride in the presence of a base.
Theoretical Atom Economy Calculation:
Reactants: 3-hydroxy-5-methoxybenzaldehyde (C₈H₈O₃, Molar Mass: ≈152.15 g/mol ), Benzyl Chloride (C₇H₇Cl, Molar Mass: ≈126.58 g/mol ), and a base (e.g., Sodium Hydride, NaH, Molar Mass: ≈24.00 g/mol ). nih.gov
Desired Product: this compound (C₁₅H₁₄O₃, Molar Mass: ≈242.27 g/mol ). sigmaaldrich.com
Byproducts: Sodium Chloride (NaCl, Molar Mass: ≈58.44 g/mol ) and Hydrogen gas (H₂, Molar Mass: ≈2.02 g/mol ).
The atom economy is calculated as follows:
Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100
Atom Economy (%) = [242.27 / (152.15 + 126.58 + 24.00)] x 100 ≈ 79.9%
While an atom economy of nearly 80% is respectable, sustainability in synthetic design also considers other factors. These include the choice of reagents, the energy required to run the reaction, and the environmental impact of solvents and byproducts. researchgate.net A truly sustainable process would favor the use of catalytic methods over stoichiometric reagents, utilize renewable feedstocks where possible, and design syntheses with fewer steps to reduce waste and energy consumption. researchgate.netrsc.org
Table 2: Key Principles of Green Chemistry in Synthesis
| Principle | Description | Relevance to this compound Synthesis |
|---|---|---|
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. researchgate.net | Designing a high-yield reaction with high atom economy minimizes byproduct formation. |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. numberanalytics.comresearchgate.net | The calculated atom economy of ~79.9% for the Williamson ether synthesis is a key efficiency metric. |
| Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. researchgate.net | Exploring solvent-free conditions or using greener solvents like water or ethanol improves sustainability. |
| Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net | Using continuous flow or microwave synthesis can reduce reaction times and energy consumption compared to prolonged heating in batch reactors. |
| Use of Catalysis | Catalytic reagents are superior to stoichiometric reagents. researchgate.net | While the primary synthesis may not be catalytic, catalysts could be used in the formation of precursors, enhancing overall sustainability. |
Scale-Up Considerations and Process Chemistry Development
Translating a laboratory-scale synthesis to large-scale industrial production is a complex process known as scale-up. mt.com This transition presents numerous challenges that must be addressed by process chemists to ensure the manufacturing process is safe, reproducible, and economically viable. mt.comscientificupdate.com
Key challenges in scaling up the synthesis of this compound would include:
Heat Management: The benzylation reaction is typically exothermic. In a large batch reactor, inefficient heat dissipation can lead to a dangerous increase in temperature, potentially causing side reactions or a thermal runaway. Effective cooling systems and careful control over the rate of reagent addition are critical.
Mass Transfer and Mixing: Ensuring that reactants are mixed thoroughly and uniformly is more difficult in large vessels. Poor mixing can result in localized "hot spots" or areas of high concentration, leading to inconsistent product quality and lower yields.
Process Safety: Handling large quantities of reagents requires stringent safety protocols. A thorough hazard analysis must be conducted to understand and mitigate risks associated with the materials and the process itself. mt.com
Work-up and Purification: Procedures that are simple in the lab, such as chromatographic purification, are often not feasible or economical at an industrial scale. Process development focuses on creating robust crystallization or distillation methods for isolating the final product with high purity.
Table 3: Scale-Up Challenges and Process Optimization Strategies
| Challenge | Laboratory Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|
| Reaction Control | Easy to control temperature and additions manually. | Precise, automated control systems are necessary. | Implement process analytical technology (PAT) for real-time monitoring and control. mt.com |
| Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Low surface-area-to-volume ratio makes heat management difficult. mt.com | Use jacketed reactors with efficient cooling fluids; control the rate of addition of exothermic reagents. |
| Mixing | Rapid and efficient mixing with magnetic or overhead stirrers. | Requires powerful, well-designed impellers to ensure homogeneity. | Perform mixing studies to select the appropriate agitator type and speed. |
| Purification | Often relies on column chromatography. | Relies on crystallization, distillation, or extraction. | Develop a robust crystallization process to control polymorph and particle size. scientificupdate.com |
| Cycle Time | Not a primary focus. | A critical economic factor. | Optimize reaction kinetics and streamline work-up procedures to shorten the overall batch time. wvu.edu |
Reactivity, Chemical Transformations, and Derivatization Studies of 3 Benzyloxy 5 Methoxybenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group in 3-(benzyloxy)-5-methoxybenzaldehyde is a primary site for a multitude of chemical reactions, including reductions, oxidations, carbon-carbon bond-forming reactions, and nucleophilic additions.
Reductions to Alcohols and Amines
The aldehyde group can be readily reduced to a primary alcohol or converted to an amine through reductive amination.
Reduction to Alcohols: The reduction of aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. For instance, the hydrosilylation of aldehydes, such as 4-methoxybenzaldehyde, using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a potassium carbonate catalyst, provides the corresponding alcohols. researchgate.net This method is known for its excellent chemoselectivity. researchgate.net
Reductive Amination: Reductive amination offers a direct pathway to synthesize amines from aldehydes. This can be achieved by reacting the aldehyde with an amine in the presence of a reducing agent. A common procedure involves the in-situ formation of an imine or iminium salt, which is then reduced. arkat-usa.org For example, the reaction of an aldehyde with a secondary amine in the presence of acetic acid, followed by reduction with sodium borohydride (B1222165), yields the corresponding tertiary amine. arkat-usa.org Ruthenium-catalyzed reductive amination of benzaldehyde (B42025) using ammonia (B1221849) and hydrogen gas is another effective method for producing primary amines. researchgate.net
Table 1: Examples of Reduction Reactions of Benzaldehydes
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | PMHS, K2CO3 | 4-Methoxybenzyl alcohol | researchgate.net |
| Benzaldehyde | Secondary amine, AcOH, NaBH4 | Tertiary benzylamine | arkat-usa.org |
| Benzaldehyde | NH3, H2, RuCl2(PPh3)3 | Benzylamine | researchgate.net |
Oxidations to Carboxylic Acids
The aldehyde group of this compound can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For example, Oxone has been used for the mild and efficient oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another method involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org N-Hydroxyphthalimide (NHPI) can also serve as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the oxidant. organic-chemistry.org
Table 2: Oxidation of Aldehydes to Carboxylic Acids
| Aldehyde | Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| Various aldehydes | Oxone | Carboxylic acid | organic-chemistry.org |
| Aromatic aldehydes | Sodium perborate/acetic acid | Carboxylic acid | organic-chemistry.org |
| Various aldehydes | NHPI, O2 | Carboxylic acid | organic-chemistry.org |
Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Wittig, Aldol (B89426) Condensations)
The aldehyde functionality is a key participant in several important carbon-carbon bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. nih.govresearchgate.net It is a widely used method for the synthesis of α,β-unsaturated compounds. researchgate.net The reaction can be catalyzed by various bases, such as amines, or by Lewis acids. nih.govnih.gov For instance, the Knoevenagel condensation of benzaldehydes with malononitrile (B47326) can be efficiently catalyzed by amino-bifunctional frameworks under mild conditions. nih.gov Studies have also explored catalyst-free and water-mediated Knoevenagel condensations. rsc.org
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled, with unstabilized ylides typically affording (Z)-alkenes and stabilized ylides favoring the formation of (E)-alkenes. wikipedia.orgstackexchange.com
Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. magritek.commnstate.edu In a mixed aldol condensation, two different carbonyl compounds are used. khanacademy.org For example, the reaction of an aldehyde with a ketone in the presence of a base like sodium hydroxide (B78521) can lead to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. mnstate.edu The reaction of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) is an example of a mixed aldol condensation that produces a curcumin (B1669340) derivative. orientjchem.org
Table 3: Carbon-Carbon Bond Forming Reactions Involving Benzaldehydes
| Reaction Type | Aldehyde | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde | Malononitrile | α,β-Unsaturated nitrile | nih.gov |
| Wittig Reaction | Benzaldehyde | Phosphonium ylide | Alkene | masterorganicchemistry.comstackexchange.com |
| Aldol Condensation | 2,5-Dimethoxybenzaldehyde | Acetone | Curcumin derivative | orientjchem.org |
| Aldol Condensation | p-Anisaldehyde | Acetone | α,β-Unsaturated ketone | azom.com |
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. The reactivity of the aldehyde towards nucleophilic addition is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive, while electron-donating groups have the opposite effect. vaia.com
Transformations Involving the Ether Linkages
The benzyloxy and methoxy (B1213986) groups of this compound are generally stable, but the benzyloxy group can be selectively removed under certain conditions.
Selective Deprotection Strategies for the Benzyloxy Group
The selective cleavage of a benzyl (B1604629) ether in the presence of other functional groups is a common challenge in organic synthesis. Several methods have been developed for this purpose.
One approach involves the use of BCl₃ in the presence of a cation scavenger like pentamethylbenzene. organic-chemistry.orgresearchgate.net This method allows for the mild and facile debenzylation of aryl benzyl ethers. researchgate.net Another strategy for oxidative debenzylation utilizes reagents such as sodium bromate (B103136) (NaBrO₃) in combination with sodium dithionite (B78146) (Na₂S₂O₄) under biphasic conditions. rsc.org Visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been reported as an effective method that tolerates a wide range of functional groups. orgsyn.org
Table 4: Selective Debenzylation Methods
| Reagents | Conditions | Substrate Type | Reference |
|---|---|---|---|
| BCl₃, pentamethylbenzene | Low temperature | Aryl benzyl ethers | organic-chemistry.orgresearchgate.net |
| NaBrO₃, Na₂S₂O₄ | Biphasic | Benzyl ethers | rsc.org |
| DDQ, visible light | Ambient temperature | Benzyl ethers | orgsyn.org |
Stability and Reactivity of the Methoxy Group
The methoxy group (–OCH₃) is a critical functional group in this compound, significantly influencing the molecule's reactivity. The stability of the methoxy group is generally robust under a variety of reaction conditions. However, its electronic properties play a pivotal role in the molecule's chemical behavior.
The oxygen atom in the methoxy group possesses non-bonding electron pairs that can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This activation of the aromatic ring is a key factor in many of the synthetic transformations the molecule undergoes.
Aromatic Ring Functionalization and Modifications
The substituted benzene ring of this compound is primed for a variety of functionalization reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In this compound, the aromatic ring is activated by two electron-donating groups: the methoxy and benzyloxy groups. Both of these are ortho-, para-directing activators. libretexts.orglibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.
Given the substitution pattern of this compound, the potential sites for electrophilic attack are C2, C4, and C6. The directing effects of the existing substituents will govern the regioselectivity of these reactions. For example, in reactions like nitration (using HNO₃ and H₂SO₄) or halogenation (e.g., Br₂ with a Lewis acid catalyst), the incoming electrophile is directed to the available ortho and para positions. libretexts.orgyoutube.com The combined directing influence of the 3-benzyloxy and 5-methoxy groups will determine the precise distribution of isomeric products.
Directed Ortho-Metallation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles. Both methoxy and benzyloxy groups can act as DMGs, directing the metalation to the adjacent positions. organic-chemistry.orgbaranlab.org For this compound, this provides a pathway to selectively introduce substituents at the C2, C4, or C6 positions, which might be difficult to achieve through classical electrophilic aromatic substitution.
The resulting organometallic species can participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the organometallic intermediate with organoboron compounds. nih.govnih.gov This methodology is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of complex biaryl structures and other advanced derivatives from the this compound scaffold.
Synthesis of Advanced Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable starting point for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. nih.gov
Design and Synthesis of Chalcone (B49325) Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds with a wide range of biological activities. They are typically synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base catalyst like sodium hydroxide or potassium hydroxide. orientjchem.orgnih.govjetir.orgrasayanjournal.co.in
This compound can serve as the aldehyde component in this condensation. By reacting it with various substituted acetophenones, a library of chalcone derivatives can be generated. orientjchem.orgresearchgate.net The substituents on both the benzaldehyde and acetophenone rings can be systematically varied to investigate their impact on biological activity, thus establishing a clear SAR. For instance, a study on the synthesis of new chalcone derivatives from the closely related 3-benzyloxy-4-methoxybenzaldehyde (B16803) demonstrated the utility of this approach in creating novel compounds for biological evaluation. orientjchem.orgresearchgate.net
Table 1: Synthesis of Chalcone Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reaction Type |
|---|
Preparation of Heterocyclic Compounds Incorporating the Benzaldehyde Scaffold
The aldehyde functionality of this compound makes it a key building block for the synthesis of various heterocyclic compounds. Many synthetic methodologies for heterocycles rely on the reactivity of the aldehyde group.
For example, it can participate in multi-component reactions to form complex heterocyclic systems in a single step. One such reaction is the synthesis of isoxazol-5(4H)-ones through a three-component cyclocondensation of an aryl aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester. clockss.org By using this compound as the aldehyde component, novel isoxazole (B147169) derivatives can be prepared. Similarly, it can be used to synthesize other heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles, which often start from an acetohydrazide derived from the corresponding aldehyde. nih.gov These heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Table 2: Examples of Heterocyclic Synthesis
| Starting Material | Reagents | Heterocyclic Product |
|---|---|---|
| This compound | Hydroxylamine, β-ketoester | Isoxazole derivative |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-benzyloxy-4-methoxybenzaldehyde |
| Acetophenone |
| Isoxazol-5(4H)-one |
| 1,2,4-triazole |
| 1,3,4-oxadiazole |
Advanced Applications of 3 Benzyloxy 5 Methoxybenzaldehyde As a Versatile Synthetic Building Block
Utilization in Natural Product Total Synthesis
The strategic placement of functional groups on the aromatic ring of 3-(benzyloxy)-5-methoxybenzaldehyde makes it an ideal starting material for the synthesis of various natural products. The benzyl (B1604629) ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the aldehyde and methoxy (B1213986) groups offer multiple avenues for synthetic transformations.
Precursor for Lignans and Neolignan Scaffolds
While direct total synthesis of lignans using this compound is not extensively documented, the utility of its close isomer, 4-(benzyloxy)-3-methoxybenzaldehyde, in this context is well-established and highlights the synthetic potential of this class of compounds. For instance, in the total synthesis of (-)-dimatairesinol, a dimeric natural lignan, 4-(benzyloxy)-3-methoxybenzaldehyde is employed as a key electrophile in a highly diastereoselective aldol (B89426) reaction nih.gov. This reaction sets a crucial stereocenter and builds the carbon skeleton necessary for the formation of the dibenzyl-γ-butyrolactone core of the lignan nih.gov. The benzyloxy group serves to protect the phenolic hydroxyl during the initial bond-forming steps and is later cleaved to yield the final natural product.
In the realm of neolignans, benzyloxy-methoxybenzaldehyde derivatives are instrumental. The enantioselective total synthesis of the 8-O-4'-neolignan, perseal B, commences from 4-(benzyloxy)-3-methoxybenzaldehyde researchgate.net. This starting material undergoes a series of transformations to construct the phenylpropanoid unit that is characteristic of neolignans. Furthermore, a benzofuran derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, has been identified as an intermediate in the total synthesis of the neolignan ailanthoidol google.com. This demonstrates the role of benzyloxy-methoxybenzaldehydes in constructing the core structures of complex neolignans.
Intermediates in Alkaloid Synthesis
Role in the Synthesis of Other Complex Natural Products
The utility of this compound extends beyond lignans and neolignans to other classes of complex natural products, such as flavonoids. The synthesis of 3-(benzyloxy)-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one, a flavonoid derivative, has been reported, showcasing the incorporation of the benzyloxy-phenyl moiety into the core flavonoid structure. This suggests the potential of this compound and its derivatives as starting materials for generating a diverse range of flavonoid-based compounds with potential biological activities.
Application in Pharmaceutical and Agrochemical Intermediate Synthesis
The inherent structural features of this compound make it a valuable scaffold for the development of novel pharmaceutical and agrochemical agents. The ability to modify the aldehyde and deprotect the hydroxyl group allows for the generation of diverse libraries of compounds for biological screening.
Lead Compound Generation for Drug Discovery Programs
The benzyloxybenzaldehyde scaffold is a promising starting point for the generation of lead compounds in drug discovery. Its value is highlighted in the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers. The benzyloxybenzaldehyde framework has been identified as a promising scaffold for designing such inhibitors.
Construction of Biologically Active Scaffolds and Pharmacophores
The reactivity of the aldehyde group in this compound allows for its use in the construction of various biologically active scaffolds and pharmacophores. A notable example is the synthesis of chalcones, which are known to possess a wide range of pharmacological activities. The Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various acetophenones has been employed to synthesize a series of chalcone (B49325) derivatives. These chalcones have subsequently been evaluated for their antimicrobial properties, demonstrating the utility of this building block in creating compounds with therapeutic potential.
Furthermore, the benzyloxybenzaldehyde moiety itself can be considered a key pharmacophore. Its incorporation into various molecular frameworks can lead to compounds with desirable biological activities. While not directly involving the 3-benzyloxy-5-methoxy isomer, research on related compounds provides strong evidence for the potential of this structural motif in agrochemical applications, such as in the synthesis of fungicides, herbicides, and insecticides. Vanillin and its derivatives, which share structural similarities, have been used to create Schiff bases that exhibit herbicidal and antifungal activities researchgate.net.
Below is a table summarizing the synthetic applications and resulting biological activities of compounds derived from benzyloxy-methoxybenzaldehyde and its close isomers.
| Precursor | Synthetic Transformation | Resulting Scaffold/Compound | Biological/Pharmacological Relevance |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Diastereoselective aldol reaction | Dibenzyl-γ-butyrolactone core | Precursor to the lignan (-)-dimatairesinol nih.gov |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Multi-step synthesis | Phenylpropanoid unit | Key component in the total synthesis of the neolignan perseal B researchgate.net |
| Benzyloxy-methoxybenzaldehyde derivative | Multi-step synthesis | Benzofuran intermediate | Used in the total synthesis of the neolignan ailanthoidol google.com |
| 3-Benzyloxy-4-methoxybenzaldehyde | Claisen-Schmidt condensation | Chalcones | Exhibit antimicrobial activity |
| Benzyloxybenzaldehyde scaffold | Molecular design and synthesis | ALDH1A3 inhibitors | Potential anticancer agents |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Schiff base formation | Various Schiff bases | Herbicidal and antifungal activities researchgate.net |
Based on a comprehensive search of available scientific literature, there is currently no documented research detailing the application of This compound as a monomer for functional polymer synthesis or as a precursor for advanced organic materials. Extensive searches have not yielded any specific studies, patents, or scholarly articles that describe the use of this particular chemical compound in the fields of materials science and polymer chemistry as outlined in the requested article structure.
The scientific literature extensively covers the use of its isomers, such as 3-benzyloxy-4-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzaldehyde (B140485), in the synthesis of various polymers and materials. However, specific research on the role of this compound in these applications appears to be absent from the public record.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specified focus on its role in materials science and polymer chemistry at this time. Further research and development would be required to explore and establish the potential of this specific compound as a building block for functional polymers and advanced organic materials.
Biological Activity Profiling and Mechanistic Investigations of 3 Benzyloxy 5 Methoxybenzaldehyde and Its Derivatives
In Vitro Biological Screening Methodologies
A comprehensive understanding of the biological potential of 3-(Benzyloxy)-5-methoxybenzaldehyde and its related compounds necessitates a battery of in vitro assays. These screening methods provide crucial preliminary data on their efficacy and selectivity across various biological targets.
Cell Line-Based Cytotoxicity and Antiproliferative Assays (e.g., Cancer Cell Lines)
The potential of benzyloxybenzaldehyde derivatives as anticancer agents has been a significant area of investigation. Researchers utilize various cancer cell lines to assess the cytotoxicity and antiproliferative effects of these compounds.
A study on a series of benzyloxybenzaldehyde derivatives revealed that 2-(benzyloxy)-5-methoxybenzaldehyde exhibited significant anticancer activity against the HL-60 human leukemia cell line. nih.gov This activity was observed at concentrations between 1-10 microM. nih.gov The investigation indicated that these compounds induced cell apoptosis and arrested the cell cycle at the G2/M phase. nih.gov Furthermore, they were found to cause a loss of mitochondrial membrane potential after 12 hours of treatment. nih.gov
In another study, derivatives of benzyloxybenzaldehyde were synthesized and evaluated for their cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. semanticscholar.org These cell lines are chosen for their well-characterized expression levels of aldehyde dehydrogenase (ALDH) isoforms, with A549 cells expressing high levels of ALDH1A1 and ALDH3A1 and a lower level of ALDH1A3, while H1299 cells are deficient in these enzymes. semanticscholar.org The cytotoxicity was determined using the MTT assay after 96 hours of exposure. semanticscholar.org While some derivatives showed considerable cytotoxicity, particularly against the ALDH-deficient H1299 cells, two specific derivatives with a benzyloxybenzaldehyde scaffold, ABMM-15 and ABMM-16, displayed no significant cytotoxicity on either cell line, highlighting their selectivity as ALDH1A3 inhibitors rather than general cytotoxic agents. semanticscholar.orgnih.gov
The antiproliferative effects of related derivatives have also been explored in human breast cancer cells (MDA-MB-231) and other cancer cell lines, demonstrating the broad-spectrum potential of this chemical class. nih.gov The common methodology for assessing cell viability and proliferation in these studies is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govmdpi.com
Table 1: Cytotoxicity of Benzyloxybenzaldehyde Derivatives
| Compound | Cell Line | Activity | Concentration |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant anticancer activity | 1-10 µM |
| ABMM-6 | H1299 | IC50 = 14.0 µM | |
| ABMM-24 | H1299 | IC50 = 13.7 µM | |
| ABMM-32 | H1299 | IC50 = 13.0 µM |
Data sourced from multiple studies. nih.govsemanticscholar.org
Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)
The antimicrobial properties of benzoxazole (B165842) derivatives, which share structural similarities with benzyloxybenzaldehydes, have been investigated against a range of pathogens. These studies often employ standard methods like the tube-dilution or cup-plate method to determine the minimum inhibitory concentration (MIC). nih.gov
Research on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. nih.gov Notably, many of these compounds also exhibited antifungal properties against pathogenic yeasts like Candida albicans. nih.gov Similarly, other studies on benzoxazole and benzimidazole (B57391) derivatives have reported considerable growth inhibition of various standard strains of fungi and both Gram-positive and Gram-negative bacteria. nih.gov The most susceptible bacteria were often Staphylococcus aureus isolates. nih.gov
While direct studies on the antimicrobial activity of this compound are less common, the established activity of structurally related compounds suggests that this is a viable area for future investigation. nih.govnih.govnih.gov The general approach involves screening against a panel of microorganisms, including both bacteria and fungi, to assess the spectrum of activity. nih.gov
Antioxidant and Radical Scavenging Assays
The evaluation of antioxidant potential is a critical component of biological screening. Several chemical assays are commonly employed to measure the ability of a compound to scavenge free radicals. nih.gov These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and assays for scavenging superoxide (B77818) and hydroxyl radicals. nih.govnih.govmdpi.com
In these assays, the antioxidant compound reduces a colored radical, leading to a change in absorbance that can be measured spectrophotometrically. mdpi.com For instance, the DPPH radical is a stable free radical with a deep purple color that becomes colorless or pale yellow upon reduction. mdpi.com The ABTS assay involves the generation of a blue-green ABTS radical cation, which is also decolorized in the presence of an antioxidant. mdpi.com
While specific data for this compound is not extensively available in the provided results, the general methodologies are well-established for screening the antioxidant properties of various phenolic and benzaldehyde (B42025) derivatives. nih.govnih.govmdpi.com
Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenases)
A significant focus of research on benzyloxybenzaldehyde derivatives has been their ability to inhibit aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in several types of cancer. semanticscholar.orgnih.gov The inhibitory effects are typically screened by measuring the enzymatic activity in the presence of the test compound.
In a study focused on developing selective ALDH1A3 inhibitors, several benzyloxybenzaldehyde derivatives were synthesized and tested against ALDH1A1, ALDH1A3, and ALDH3A1. nih.govmdpi.com Two compounds, ABMM-15 and ABMM-16, emerged as highly potent and selective inhibitors of ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. semanticscholar.orgnih.gov The inhibition screening was initially performed at a concentration of 10 µM. mdpi.com The inhibitory activity was determined by monitoring the reduction of NAD+ to NADH at 340 nm.
The design of these inhibitors was strategically based on their resemblance to the physiological substrate, aiming to form a stable enzyme-ligand complex. mdpi.com This approach highlights the potential of the benzyloxybenzaldehyde scaffold for developing targeted cancer therapies by modulating specific ALDH isoforms. nih.gov It is worth noting that other classes of compounds have also been investigated as inhibitors of different ALDH isoforms, such as chlorpropamide (B1668849) analogues for ALDH3. nih.gov
Table 2: ALDH1A3 Inhibition by Benzyloxybenzaldehyde Derivatives
| Compound | IC50 (µM) | Selectivity |
| ABMM-15 | 0.23 | Selective for ALDH1A3 |
| ABMM-16 | 1.29 | Selective for ALDH1A3 |
Data sourced from a study on selective ALDH1A3 inhibitors. semanticscholar.orgnih.gov
Anti-inflammatory Pathway Modulation
The anti-inflammatory potential of compounds is often assessed by their ability to modulate key inflammatory pathways in cell-based assays. A common model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govnih.gov
Studies on structurally related compounds, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), have demonstrated the ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these compounds can reduce the mRNA expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov
The underlying mechanism often involves the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov For example, BHMB was shown to suppress the phosphorylation of ERK and p38 MAPKs and inhibit the activation of NF-κB by preventing the degradation of IκB-α and the nuclear translocation of p65 and p50 subunits. nih.gov Similarly, other natural compounds like flavonols have been shown to exert their anti-inflammatory effects by inhibiting these same pathways. nih.gov Cinnamaldehyde, another related aldehyde, has also been shown to suppress inflammatory markers through the MAPK and NF-κB signaling pathways in chondrocytes and synoviocytes. mdpi.com
Molecular Mechanisms of Action Studies
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. These studies often follow up on the initial in vitro screening to elucidate the specific cellular and molecular targets.
For the benzyloxybenzaldehyde derivatives identified as potent ALDH1A3 inhibitors, computational studies have been employed to understand the binding interactions with the enzyme's active site. semanticscholar.orgnih.gov These in silico studies support the experimental findings and suggest a favorable binding mode for the most potent compounds, ABMM-15 and ABMM-16, within the ALDH1A3 isoform. semanticscholar.orgnih.gov The design strategy for these inhibitors involved extending the benzaldehyde moiety with a benzene (B151609) ring to enhance affinity for the enzyme's active site. mdpi.com
In the context of anticancer activity, the molecular mechanism of benzyloxybenzaldehyde derivatives against HL-60 cells involves the induction of apoptosis. nih.gov This is evidenced by morphological changes and DNA fragmentation analysis. nih.gov A key event in this process is the loss of mitochondrial membrane potential, which is a hallmark of the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds were found to cause cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through cell division. nih.gov
Regarding anti-inflammatory actions, the molecular mechanism of related benzaldehyde derivatives involves the modulation of the MAPK and NF-κB signaling cascades. nih.gov By inhibiting the phosphorylation of key proteins in these pathways, such as ERK, p38, and IκB-α, these compounds can effectively downregulate the expression of a wide range of pro-inflammatory genes, including cytokines and enzymes responsible for producing inflammatory mediators. nih.govnih.gov
A derivative of benzyloxy-methoxyphenyl, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), has been shown to suppress metastasis in hepatocellular carcinoma cells with a mutated p53 gene. nih.govmdpi.com The mechanism involves the downregulation of p53 expression and subsequent inhibition of invasion, as demonstrated by the decreased expression of integrin α7, Slug, and MMP9. mdpi.com
Target Identification and Receptor Binding Assays
Research into the specific molecular targets of this compound is still in its early stages. However, studies on its derivatives have provided initial insights into potential protein interactions. The benzyloxybenzaldehyde scaffold is considered a promising starting point for the development of targeted therapies. nih.gov
One area of investigation has focused on the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov Specifically, Aldehyde Dehydrogenase 1A3 (ALDH1A3) has been identified as a potential target. nih.gov This enzyme is overexpressed in various cancers and is linked to poor treatment outcomes, making it a viable target for therapeutic intervention. nih.gov Derivatives of benzyloxybenzaldehyde have been designed and synthesized to act as selective inhibitors of ALDH1A3. nih.gov
While direct receptor binding assays for this compound are not widely reported, research on structurally related molecules offers potential avenues for exploration. For instance, a series of 3-benzylaminomorphinan derivatives, which feature a benzyloxy-like moiety, were evaluated for their binding affinities at opioid receptors (MOR, KOR, and DOR). nih.gov These studies found that the introduction of substituted benzyl (B1604629) groups could lead to high binding affinity and selectivity, particularly for the MOR and KOR receptors. nih.gov This suggests that the benzyloxy group may play a role in receptor interactions, though this has not been confirmed for this compound itself.
Cellular Pathway Perturbation Analysis (e.g., Gene Expression, Protein Levels, Apoptosis)
The effects of this compound and its derivatives on cellular pathways, particularly those involved in cell death and survival, have been a key area of study.
Apoptosis:
Investigations into a series of benzyloxybenzaldehyde derivatives have demonstrated their ability to induce apoptosis in human cancer cell lines. In one study, several derivatives were shown to trigger apoptosis in human lens epithelial cells through a mechanism involving reactive oxygen species (ROS) and endoplasmic reticulum stress, which subsequently activates the mitochondrial apoptosis pathway. nih.gov Another study focusing on the human promyelocytic leukemia cell line (HL-60) found that certain benzyloxybenzaldehyde derivatives could induce apoptosis, as evidenced by morphological changes and DNA fragmentation analysis. nih.gov These compounds also led to a loss of mitochondrial membrane potential. nih.gov
While direct studies on this compound are limited, research on related methoxy-containing compounds has implicated key signaling pathways. For example, 5-methoxytryptophan (B613034) has been shown to promote apoptosis and cell cycle arrest in colorectal cancer cells by influencing the PI3K/Akt/FoxO3a signaling pathway. mdpi.com
Gene and Protein Expression:
Specific data on global gene expression or broad protein level changes induced by this compound is not extensively available. However, the apoptotic effects observed with its derivatives imply modulation of key regulatory proteins. Studies on related compounds have shown effects on apoptosis-related proteins such as the Bcl-2 family and caspases. nih.govnih.gov For example, treatment with 3,4,5-tricaffeoylquinic acid, another complex polyphenol, was found to attenuate TRAIL-induced apoptosis by affecting the levels of Bid, Bcl-2, and Bax proteins and inhibiting the activation of caspases 8, 9, and 3. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological activity of benzyloxybenzaldehyde derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have begun to elucidate the features that contribute to their efficacy.
Research has shown that the nature and position of substituents on both the benzaldehyde and benzyloxy rings significantly influence biological activity. For instance, in a study of benzyloxy chalcone (B49325) derivatives, the presence of a benzyloxy group at the para position of the B-ring was found to enhance inhibition of monoamine oxidase B (hMAO-B) compared to an ortho positioning. nih.gov
In the context of anticancer activity, SAR studies on benzyloxybenzaldehyde derivatives against the HL-60 cell line revealed that the presence and position of methoxy (B1213986) and chloro groups are critical. sigmaaldrich.com The study highlighted that modifications to the benzyloxy portion of the molecule also significantly impact potency. sigmaaldrich.com Similarly, for ALDH1A3 inhibition, the linker between the two benzene rings was found to be a key determinant of inhibitory activity. nih.gov Derivatives with a methyloxy (-CH2O-) linker showed a notable difference in activity compared to those with an ester linker. nih.gov
The following table summarizes the inhibitory activity of selected benzyloxybenzaldehyde derivatives against ALDH1A3, highlighting key SAR findings.
| Compound ID | Linker Group | Inhibition of ALDH1A3 | Key SAR Finding |
| ABMM-15 | Methyloxy (-CH₂O-) | Significant | The methyloxy linker contributes to a remarkable difference in inhibitory activity. nih.gov |
| ABMM-16 | Methyloxy (-CH₂O-) | Significant | Similar to ABMM-15, the linker type is crucial for activity. nih.gov |
| Other Analogs | Ester | Less Significant | The ester linker is less effective for ALDH1A3 inhibition compared to the methyloxy linker. nih.gov |
In Vivo Preclinical Models and Pharmacological Studies (Animal Models Only)
The transition from in vitro findings to in vivo efficacy is a critical step in drug development. For this compound and its derivatives, preclinical animal studies are limited but have provided some initial data.
Efficacy Assessment in Disease Models (e.g., Tumor Xenografts, Infection Models)
While there are no specific in vivo efficacy studies reported for this compound, research on its derivatives has shown promise in disease models.
A study on a synthetic derivative, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, evaluated its antiplasmodial activity. scielo.br In vitro tests against the W2 strain of Plasmodium falciparum showed an IC50 of 24.4 µM. scielo.br Ex vivo assays against circulating strains from patients in Rondônia, Brazil, yielded a median IC50 of 6.7 µM for P. falciparum and 38.7 µM for P. vivax. scielo.br These findings suggest that the benzyloxy-methoxyphenyl scaffold may be a promising starting point for the development of new antimalarial agents. scielo.br
The following table summarizes the ex vivo antiplasmodial activity of this derivative.
| Plasmodium Species | Median IC50 (µM) |
| P. falciparum | 6.7 scielo.br |
| P. vivax | 38.7 scielo.br |
Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems
There is currently a lack of published in vivo pharmacokinetic and pharmacodynamic data for this compound in animal models. In silico (computer-based) studies on some derivatives have been conducted to predict properties like lipophilicity (logP) and permeability, which are important for drug absorption. sigmaaldrich.comresearchgate.net However, experimental data from animal systems is required to confirm these predictions and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Preliminary Toxicity Assessment in Animal Models
Comprehensive in vivo toxicity studies for this compound have not been reported. Preliminary assessments are often conducted as part of broader efficacy studies. For example, some derivatives have been noted for their low cytotoxicity in mammalian cell lines, which is a positive initial indicator. sigmaaldrich.com However, dedicated animal toxicity studies are necessary to determine the safety profile of a compound. For instance, toxicity studies on benzyltrimethylammonium (B79724) chloride, a structurally related compound, in rats and mice identified a minimally toxic dose and observed cholinergic effects at nonlethal doses. nih.gov Such studies are essential to establish a therapeutic window for any new potential drug candidate.
Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 5 Methoxybenzaldehyde
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule from first principles.
The electronic structure of a molecule governs its reactivity. A key concept in this area is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, indicating its nucleophilic character. The energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For benzaldehyde (B42025) derivatives, the substituents on the aromatic ring significantly influence the energies of these frontier orbitals and thus modulate the molecule's reactivity. researchgate.netnih.gov For instance, electron-donating groups would be expected to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, making it a better electron acceptor. mdpi.com Without specific calculations for 3-(Benzyloxy)-5-methoxybenzaldehyde, one can only hypothesize that the electron-donating methoxy (B1213986) and benzyloxy ether groups would influence its electronic properties in this manner.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Benzaldehyde Derivative This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Typical Energy Range (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -5.0 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -2.0 to -1.0 | Electron-accepting capability (electrophilicity) |
This compound possesses considerable conformational flexibility due to the rotatable bonds in the benzyloxy group. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies, creating an energy landscape.
This analysis involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting geometry. The low-energy conformers represent the most probable shapes of the molecule. The global minimum on the potential energy surface corresponds to the most stable conformation. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment, including biological receptors. For similar flexible molecules, theoretical calculations are used to identify the most stable s-cis or s-trans conformers, which can be stabilized by various intramolecular interactions.
Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural elucidation and for validating experimental findings. csu.edu.auresearchgate.net
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for a proposed structure. These predicted shifts can be compared with experimental data to confirm the molecular structure. For substituted benzaldehydes, calculations can help rationalize the effect of different substituents on the chemical shifts of the formyl group and aromatic protons. researchgate.net
UV-Vis (Ultraviolet-Visible) Spectroscopy: The absorption wavelengths in a UV-Vis spectrum, which correspond to electronic transitions (often from HOMO to LUMO), can be calculated. These predictions help in interpreting experimental spectra and understanding the electronic nature of the molecule. researchgate.net
IR (Infrared) Spectroscopy: IR spectra are characterized by vibrational frequencies of molecular bonds. Quantum chemical calculations can compute these frequencies, which helps in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the characteristic C=O stretch of the aldehyde.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acs.org This method is central to drug discovery and understanding biological mechanisms.
Docking simulations place the ligand (this compound) into the binding site of a target protein, such as an enzyme or receptor. The program then explores various binding poses, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The output provides a model of the most likely binding mode, showing how the ligand fits into the active site and which amino acid residues it interacts with. Studies on other benzaldehyde derivatives have explored their binding to enzymes like tyrosinase, where the aldehyde group can form key interactions. nih.govresearchgate.net
Docking programs use scoring functions to estimate the binding affinity (often expressed as a free energy of binding, ΔG) for each predicted pose. A more negative score typically indicates a more stable protein-ligand complex and higher binding affinity. These scores allow researchers to rank different compounds or different binding poses to prioritize candidates for further experimental testing. While no specific docking studies have been published for this compound, this approach would be essential to identify its potential biological targets and to hypothesize its mechanism of action.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
Reaction Mechanism Studies Using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. whiterose.ac.uk It allows for the characterization of reactants, products, intermediates, and transition states along a reaction pathway.
A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point on the reaction coordinate. researchgate.net The energy of the TS determines the activation energy and thus the rate of the reaction.
A common reaction of aldehydes is their reduction to the corresponding alcohol. The hydrogenation of this compound to (3-(benzyloxy)-5-methoxyphenyl)methanol (B1510418) can be studied computationally. The reaction likely proceeds via the transfer of a hydride to the carbonyl carbon.
Table 2: Calculated Properties of a Hypothetical Transition State for the Hydrogenation of this compound
| Property | Value |
| Imaginary Frequency | -1500 cm⁻¹ |
| C-H (forming bond) distance | 1.5 Å |
| C=O (breaking bond) distance | 1.3 Å |
| Activation Energy | 15 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes.
The transition state for this reaction would involve the partial formation of the C-H bond and the partial breaking of the C=O double bond. DFT calculations can pinpoint the geometry of this transient species and its energy relative to the reactants and products. researchgate.net For the hydrogenation of benzaldehyde, computational studies have detailed the energetics of the hydride transfer step. whiterose.ac.uk
Many organic reactions are facilitated by catalysts, and computational methods can be used to simulate the entire catalytic cycle. The oxidation of this compound to 3-(benzyloxy)-5-methoxybenzoic acid is an example of a catalytically important transformation. This reaction can be catalyzed by various metal complexes or enzymes. researchgate.netmdpi.com
A plausible catalytic cycle for the aerobic oxidation of this compound catalyzed by a palladium complex is depicted below.
Oxidative Addition: The catalyst activates the aldehyde, possibly through interaction with the C-H bond of the aldehyde group.
Coordination: Molecular oxygen coordinates to the metal center.
Insertion: The coordinated oxygen inserts into the metal-hydride or metal-carbon bond.
Reductive Elimination: The product, 3-(benzyloxy)-5-methoxybenzoic acid, is released, and the catalyst is regenerated.
Computational simulations of such cycles involve calculating the energies of all intermediates and transition states to determine the rate-determining step and to understand how the catalyst facilitates the reaction. mdpi.com For example, DFT studies on the oxidation of benzyl (B1604629) alcohol to benzaldehyde on gold clusters have elucidated the roles of different active sites and the mechanism of oxygen activation. mdpi.com
Emerging Research Trends and Future Prospects for 3 Benzyloxy 5 Methoxybenzaldehyde
Development of Novel and Sustainable Synthetic Methodologies
Current research on 3-(Benzyloxy)-5-methoxybenzaldehyde is limited, and detailed novel synthetic methodologies are not extensively published. However, a highly plausible and efficient route for its synthesis is through the Williamson ether synthesis. This well-established reaction would involve the benzylation of its direct precursor, 3-hydroxy-5-methoxybenzaldehyde (B43286).
The synthesis would proceed by deprotonating the hydroxyl group of 3-hydroxy-5-methoxybenzaldehyde with a suitable base, such as potassium carbonate or sodium hydride, to form an alkoxide. This nucleophilic alkoxide would then react with benzyl (B1604629) bromide or benzyl chloride, resulting in the formation of the ether linkage and yielding this compound.
The precursor, 3-hydroxy-5-methoxybenzaldehyde, can be synthesized from more readily available starting materials like 5-bromovanillin (B1210037) through a copper-catalyzed hydrolysis. sciencemadness.orgtandfonline.com To align with green chemistry principles, future research could focus on optimizing this synthesis. google.com Key areas for developing more sustainable methodologies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol (B145695), or ionic liquids. A patent for a related compound, 3-methoxybenzaldehyde, describes a method using water as a solvent and nitric acid as an oxidant, highlighting a move toward greener industrial processes. google.com
Catalyst Efficiency: Investigating more efficient and recyclable catalysts for both the precursor synthesis and the final benzylation step.
Energy Efficiency: Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption compared to traditional reflux heating. sciencemadness.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
A proposed reaction scheme is detailed in the table below.
| Reaction Step | Reactants | Reagents & Conditions | Product |
| Benzylation | 1. 3-Hydroxy-5-methoxybenzaldehyde2. Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | This compound |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The biological and therapeutic profile of this compound is currently an unchartered domain in scientific literature. There are no specific studies detailing its pharmacological effects or mechanism of action. However, the structural motifs present in the molecule—a substituted benzaldehyde (B42025) with ether linkages—are common in a wide range of biologically active compounds. This suggests that this compound could be a candidate for future biological screening.
Prospective areas for investigation include:
Antimicrobial Activity: Benzaldehyde derivatives are known to possess antibacterial and antifungal properties. Future studies could screen this compound against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition: The aldehyde functionality can react with amino groups in proteins, suggesting potential for enzyme inhibition, which is a common mechanism for many drugs.
It is crucial to emphasize that these are hypothetical areas of interest based on chemical structure alone, and dedicated biological assays are required to determine if any therapeutic potential exists.
Integration into Advanced Materials and Nanotechnology
To date, there is no published research on the use of this compound in the fields of advanced materials or nanotechnology. This area represents a significant gap in the current understanding and application of the compound.
Theoretically, the aldehyde functional group makes the molecule suitable for covalent immobilization onto surfaces or for integration into polymer structures. Future research could explore its use as:
A surface functionalization agent: The aldehyde group could be used to anchor the molecule to amine-functionalized nanoparticles or surfaces, potentially modifying their properties.
A monomer precursor: The aromatic structure could be incorporated into novel polymers or resins, although this would likely require further chemical modification.
These potential applications are speculative and await experimental validation.
Synergistic Research with Other Compound Classes for Enhanced Functionality
Synergistic research, where a compound's effect is amplified by the presence of another, is a growing field in pharmacology and materials science. As with its other properties, there are currently no studies investigating the synergistic potential of this compound.
Given the complete lack of data, this area is ripe for exploration. Future research could investigate whether this compound can enhance the efficacy of:
Known antimicrobial agents: Combining it with existing antibiotics could be explored to see if it can overcome resistance mechanisms or lower the required dosage.
Antioxidant formulations: Its potential, if any, to work synergistically with established antioxidants like Vitamin C or Vitamin E could be a subject of future study.
Such studies would be foundational, aiming to first identify any standalone activity before exploring combinations.
Q & A
Q. What is the recommended synthetic route for 3-(Benzyloxy)-5-methoxybenzaldehyde?
A common method involves alkylation of a commercially available aldehyde precursor. For example, 2-bromo-4-methoxybenzaldehyde can undergo nucleophilic substitution with benzyloxy groups under basic conditions. Purification is typically achieved via silica gel column chromatography (eluent: hexane/ethyl acetate), yielding the product as a colorless oil with ~36% efficiency .
Key steps :
- Alkylation using benzyl bromide or equivalent.
- Acid/base workup to isolate intermediates.
- Column chromatography for purity (>95% by NMR).
Q. What are the critical physical and chemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.26 g/mol | |
| Melting Point | 61–64°C | |
| Solubility | Soluble in DCM, THF, acetone | |
| Stability | Stable under dry, inert conditions |
Q. How should this compound be handled and stored to ensure stability?
- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) at 0–6°C to prevent oxidation or moisture absorption .
- Handling : Use nitrile gloves, eye protection, and fume hoods to avoid inhalation. Static discharge must be mitigated during transfer .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent positions. For example, the benzyloxy proton typically resonates at δ 4.8–5.2 ppm .
- X-ray Crystallography : Refine structures using SHELX software to confirm bond angles and stereochemistry. SHELXL is preferred for high-resolution data .
- Cross-Validation : Compare experimental IR stretches (e.g., aldehyde C=O at ~1700 cm⁻¹) with computational predictions (DFT/B3LYP) .
Q. What strategies optimize the introduction of the benzyloxy group in complex matrices?
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields (>80%) .
- Side-Chain Protection : Temporarily protect reactive aldehyde groups with acetals to prevent undesired side reactions .
Q. How can computational tools predict the reactivity and environmental impact of this compound?
- Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict electrophilic/nucleophilic sites .
- Ecotoxicology : Estimate biodegradability (e.g., BIOWIN models) and bioaccumulation (logP ~2.5 via XLogP3) .
- Hazard Assessment : Simulate thermal decomposition pathways (e.g., CO release under combustion) using Chemsketch .
Data Contradiction Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
